Leucomycin A4
Overview
Description
Preparation and Biological Evaluation of Novel Leucomycin Analogs
Leucomycin A4 is part of a family of macrolides that have been studied for their antibiotic properties. In the research on novel leucomycin analogs, a series of 10,13-disubstituted 16-membered macrolides were synthesized using nitroso Diels-Alder reactions with leucomycin A7 as a starting point . The reactions were noted for their high regio- and stereoselectivity despite the complex functionalities present in leucomycin. Further chemical modifications, such as N-O bond reduction, were performed on the cycloadducts. The resulting leucomycin derivatives largely maintained the antibiotic profile of leucomycin A7, with some showing additional moderate antiproliferative and cytotoxic activities .
Surface-Conjugated Antimicrobial Peptide Leucocin A
Although not directly related to leucomycin A4, research on leucocin A, a class IIa bacteriocin, provides insight into the potential applications of leucomycin-related compounds. Leucocin A is an antimicrobial peptide that has shown potent activity against specific gram-positive bacteria . The study involved synthesizing the peptide and immobilizing it on gold substrates, which was then used to study its binding to various strains of gram-positive bacteria. The immobilized leucocin A displayed high binding to pathogenic Listeria monocytogenes, with the C-terminally immobilized variant showing higher binding efficiency. This suggests that surface-conjugated peptides like leucomycin A4 could have potential uses in antimicrobial peptide-based diagnostic platforms .
The Chemistry of Leucomycins
Leucomycin A4, along with other components of leucomycin, has been subjected to structural studies. These studies included acetylation, acid, and alkaline hydrolysis to understand the structure of leucomycin components better . The research revealed that leucomycin A4 (IV) contains a 4-O-n-butyryl-mycarose instead of the 4-O-isovaleryl mycarose found in leucomycin A3. Additionally, leucomycin A4, like A3, possesses an O-acetyl group on C-3 of the 16-membered lactone ring. These structural details are crucial for understanding the physical and chemical properties of leucomycin A4 and its interactions with bacterial targets .
Scientific Research Applications
Chemical Structure and Components
- Leucomycin A4, along with other leucomycin components (A5, A6, A7, A8, and A9), has been studied for its chemical structure. These components, including A4, were analyzed through processes like acetylation, acid, and alkaline hydrolysis. It was found that leucomycin A4 possesses a distinct 4-O-n-butyryl-mycarose, differentiating it from other components like A3 which contain 4-O-isovaleryl mycarose (Ōmura, Katagiri, & Hata, 1968).
Bioconversion and Biosynthesis
- The biosynthesis of leucomycin A3, a closely related compound to leucomycin A4, involves the origin of its lactone ring from various organic acids including acetates, propionates, and butyrates. This study has implications for understanding the biosynthetic pathways of leucomycin A4 as well (Ōmura, Miyazawa, Takeshima, Kitao, & Atsumi, 1976).
Antibacterial Activities
- A study on the structure-activity relationship of various leucomycin congeners, including A4, revealed insights into their antimicrobial activities. The study found that specific acylations impact the in vitro activity of these compounds, which is crucial for understanding the biological efficacy of leucomycin A4 (Rakhit & Singh, 1974).
Impact on Ribosomes
- Leucomycin A4, as part of the leucomycin group, has been studied for its impact on ribosomes, specifically in terms of binding to Escherichia coli ribosomes. This research provides insights into the molecular mechanism of action of leucomycin A4 and its potential applications in targeting bacterial ribosomes (Pestka, Nakagawa, & Ōmura, 1974).
properties
IUPAC Name |
[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H67NO15/c1-11-15-31(46)55-39-26(5)52-33(22-41(39,7)49)56-36-25(4)53-40(35(48)34(36)42(8)9)57-37-28(18-19-43)20-23(2)29(45)17-14-12-13-16-24(3)51-32(47)21-30(38(37)50-10)54-27(6)44/h12-14,17,19,23-26,28-30,33-40,45,48-49H,11,15-16,18,20-22H2,1-10H3/b13-12+,17-14+/t23-,24-,25-,26+,28+,29+,30-,33+,34-,35-,36-,37+,38+,39+,40+,41-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTMRUKLMXPAKO-RXUUKHTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)C)C)O)C)CC=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67NO15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
814.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Leucomycin A4 | |
CAS RN |
18361-46-1 | |
Record name | Leucomycin A4 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18361-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Leucomycin A4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018361461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEUCOMYCIN A4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP88W7ZP3A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.